molecular formula C16H21BrN2O2 B8521875 tert-butyl 4-(2-amino-4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-(2-amino-4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B8521875
M. Wt: 353.25 g/mol
InChI Key: UJUAMVZEDRVGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-amino-4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromophenyl group attached to a dihydropyridine ring. Dihydropyridines are known for their significant biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a brominated aniline derivative with a dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. Industrial methods also emphasize the use of cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

Tert-butyl 4-(2-amino-4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Industry: Employed in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. In the context of its medicinal applications, it acts as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane. This binding inhibits the influx of calcium ions into the cells, leading to vasodilation and reduced blood pressure. The compound’s bromophenyl and amino groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Felodipine: Known for its long-acting effects in managing high blood pressure.

Uniqueness

Tert-butyl 4-(2-amino-4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the bromophenyl group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability compared to other dihydropyridines.

Properties

Molecular Formula

C16H21BrN2O2

Molecular Weight

353.25 g/mol

IUPAC Name

tert-butyl 4-(2-amino-4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H21BrN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)13-5-4-12(17)10-14(13)18/h4-6,10H,7-9,18H2,1-3H3

InChI Key

UJUAMVZEDRVGJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using similar reaction conditions as described in step ii of Intermediate-27, tert-butyl 4-(4-bromo-2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (450 mg, 1.17 mmol) was reduced using zinc dust (610 mg, 9.39 mmol) and ammonium chloride (1.0 g, 18.72 mmol) in THF/water 10/5 ml to afford 300 mg (72.4% yield) of the titled product after purification with (60/120 silica gel) column chromatography using 30% ethyl acetate in hexane as eluent. MS: m/z=295.1 (M-Boc+1).
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
610 mg
Type
catalyst
Reaction Step Four
Yield
72.4%

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